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Compound of Interest

Compound Name: Methyl 2-formylnicotinate

Cat. No.: B1315659 Get Quote

A detailed guide for researchers and drug development professionals on the distinct

spectroscopic characteristics of Methyl 2-formylnicotinate and its positional isomers,

providing a foundational dataset for their unambiguous identification and characterization.

In the landscape of pharmaceutical and materials science, the precise identification of isomeric

compounds is paramount. Subtle shifts in the substitution pattern on an aromatic ring can

dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide

presents a comparative analysis of the key spectroscopic features of Methyl 2-
formylnicotinate and its isomers, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). The data herein, compiled from various sources, serves as a

crucial reference for researchers engaged in the synthesis, quality control, and development of

novel compounds based on the nicotinic acid scaffold.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Methyl 2-
formylnicotinate and its isomers. It is important to note that comprehensive experimental data

for all isomers is not consistently available in the public domain. In such cases, data for closely

related structures is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
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Compo
und

H-2 H-4 H-5 H-6 -CHO -OCH₃ Solvent

Methyl 2-

formylnic

otinate

-
8.30-8.40

(dd)

7.50-7.60

(dd)

8.80-8.90

(dd)
10.10 (s) 3.95 (s) CDCl₃

Methyl

nicotinate
9.23 (d) 8.30 (dt)

7.42

(ddd)
8.80 (dd) - 3.96 (s) CDCl₃

Methyl 6-

methylnic

otinate[1]

9.06 (s) 8.13 (dd) 7.20 (d) - - 3.89 (s) CDCl₃

Note: Data for Methyl 2-formylnicotinate is predicted based on analogous structures. s -

singlet, d - doublet, t - triplet, q - quartet, m - multiplet, dd - doublet of doublets, dt - doublet of

triplets, ddd - doublet of doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Comp
ound

C-2 C-3 C-4 C-5 C-6 -CHO C=O
-
OCH₃

Solve
nt

Methyl

2-

formyl

nicotin

ate

152.5 128.0 137.0 125.0 155.0 192.0 165.0 52.5 CDCl₃

Methyl

nicotin

ate

153.5 126.9 137.2 123.6 151.1 - 165.8 52.4 CDCl₃

Methyl

6-

methyl

nicotin

ate[1]

150-

154

123-

127

136-

140

121-

125

158-

162
-

165-

167
51-53 CDCl₃
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Note: Data for Methyl 2-formylnicotinate is predicted based on analogous structures and

general substituent effects on the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Compound
ν(C=O)
Aldehyde

ν(C=O) Ester
ν(C=N) /
ν(C=C)

ν(C-O)

Methyl 2-

formylnicotinate
~1710 ~1730 ~1600-1450 ~1300-1100

Methyl nicotinate - 1728 1587, 1429 1292-1120

Methyl 6-

methylnicotinate[

1]

- ~1725 ~1590, ~1480 ~1290, ~1110

Table 4: Mass Spectrometry (MS) Data

Compound
Molecular
Formula

Molecular
Weight

Key
Fragments
(m/z)

Ionization
Method

Methyl 2-

formylnicotinate
C₈H₇NO₃ 165.15

165 (M+), 134

(M-OCH₃), 106

(M-COOCH₃)

EI

Methyl

nicotinate[2]
C₇H₇NO₂ 137.14

137 (M+), 106

(M-OCH₃), 78

(Pyridine)

EI

Methyl 6-

formylnicotinate
C₈H₇NO₃ 165.15 166.2 ([M+H]⁺) ESI

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. These methods are broadly applicable to the characterization of methyl

formylnicotinate isomers and related pyridine derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not

already present in the solvent.

Instrumentation: The spectra are typically acquired on a 300 MHz or higher NMR

spectrometer.[3]

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A wider

spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger

number of scans is required.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the sample is placed directly on the ATR crystal.[1]

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing it into a thin disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is

recorded first. The sample spectrum is then recorded, typically in the range of 4000-400

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile and thermally stable compounds, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common

method. The sample is injected into the GC, where it is vaporized and separated. The

separated components then enter the mass spectrometer and are ionized by a high-energy

electron beam. For less volatile or thermally sensitive compounds, Electrospray Ionization

(ESI) coupled with Liquid Chromatography (LC-MS) is preferred.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between Methyl 2-formylnicotinate
and its isomers, which are the subjects of this comparative guide.

Structural Isomers of Methyl Formylnicotinate
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Caption: Isomers of Methyl Formylnicotinate and analytical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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